molecular formula C13H16Cl2N2O2 B13987299 N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide CAS No. 3183-26-4

N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide

Katalognummer: B13987299
CAS-Nummer: 3183-26-4
Molekulargewicht: 303.18 g/mol
InChI-Schlüssel: BJPBSMWEONIDJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a histone deacetylase inhibitor, which makes it a promising candidate for cancer therapy. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloroethyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted benzamides .

Wissenschaftliche Forschungsanwendungen

N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are key players in the apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide is unique due to its specific structure, which allows it to effectively inhibit histone deacetylases and induce apoptosis in cancer cells. Its ability to selectively target certain histone deacetylase isoforms makes it a valuable compound for further research and development in cancer therapy .

Eigenschaften

CAS-Nummer

3183-26-4

Molekularformel

C13H16Cl2N2O2

Molekulargewicht

303.18 g/mol

IUPAC-Name

N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C13H16Cl2N2O2/c14-6-8-17(9-7-15)12(18)10-16-13(19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)

InChI-Schlüssel

BJPBSMWEONIDJW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.